molecular formula C7H8N2O B3354199 Isonicotinaldehyde O-methyloxime CAS No. 57980-42-4

Isonicotinaldehyde O-methyloxime

Cat. No.: B3354199
CAS No.: 57980-42-4
M. Wt: 136.15 g/mol
InChI Key: CPJAUCNNLLTZAX-UHFFFAOYSA-N
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Description

Isonicotinaldehyde O-methyloxime (CAS: Not explicitly provided; synonyms include derivatives of 4-pyridinealdoxime) is a substituted oxime derivative of isonicotinaldehyde. Its structure consists of a pyridine ring substituted at the 4-position with an aldehyde group that is further modified into an O-methyloxime functional group (—CH=N—O—CH₃) .

The O-methyloxime modification enhances the compound's stability compared to its parent oxime (isonicotinaldehyde oxime), as the methyl group reduces hydrogen-bonding capacity and may improve lipophilicity. Such properties are critical in drug design, where bioavailability and metabolic stability are prioritized .

Properties

IUPAC Name

N-methoxy-1-pyridin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-10-9-6-7-2-4-8-5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAUCNNLLTZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280663
Record name 4-Pyridinecarboxaldehyde, O-methyloxime
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Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57980-42-4
Record name 4-Pyridinecarboxaldehyde, O-methyloxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57980-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Pyridinecarboxaldehyde, O-methyloxime
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Record name Isonicotinaldehyde O-methyloxime
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinaldehyde O-methyloxime can be synthesized through the reaction of isonicotinaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isonicotinaldehyde O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Isonicotinaldehyde O-methyloxime and its derivatives have been investigated for their anticancer properties. Research indicates that oxime derivatives can enhance the physicochemical properties and biological activities of compounds, particularly in cancer treatment. For instance, derivatives of indirubin, which is structurally related to isonicotinaldehyde oxime, have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and MV4-11 cells. The introduction of oxime functionalities has been linked to improved solubility and selectivity in targeting cancer cells .

Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of key biological pathways. Studies have demonstrated that these compounds can inhibit specific kinases involved in cancer progression, such as FLT3 and CDK2, leading to cell cycle arrest and apoptosis in tumor cells .

Case Study: Indirubin Derivatives
A study evaluating a series of indirubin C-3′-oxime derivatives found that compounds with electron-withdrawing groups exhibited enhanced anticancer activity. For example, compound 9 showed an impressive IC50 value of 0.072 μM against MV4-11 cells, highlighting the potential for structure-activity relationship (SAR) optimization in drug development .

Agricultural Applications

Plant Growth Regulation
this compound derivatives have also been explored for their roles in plant growth regulation. Oximes are known to influence plant metabolism and can act as signaling molecules that promote growth and defense mechanisms. They have been implicated in processes such as pollinator attraction and stress response .

Case Study: Bioactive Compounds
Research indicates that plant-derived oximes can serve as quenchers for reactive oxygen species (ROS), thereby enhancing plant resilience to environmental stressors. This property makes them valuable in developing agricultural products aimed at improving crop yields under adverse conditions .

Material Science

Synthesis of Functional Materials
this compound has potential applications in the synthesis of functional materials, particularly in the field of organic electronics. The compound can be used as a precursor for creating polymers with tailored electronic properties. Its ability to form stable complexes with metal ions also opens avenues for developing sensors and catalysts .

Case Study: Polymer Development
In a recent study, isonicotinaldehyde oxime was utilized to synthesize a series of conductive polymers that exhibit high thermal stability and electrical conductivity. These materials are being investigated for use in flexible electronic devices, showcasing the versatility of isonicotinaldehyde derivatives beyond traditional applications .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity through SAR optimization
Mechanism modulationInhibition of FLT3 and CDK2 pathways
Agricultural SciencePlant growth regulatorsPromotion of resilience against environmental stress
Material ScienceSynthesis of conductive polymersHigh thermal stability and electrical conductivity

Mechanism of Action

The mechanism of action of isonicotinaldehyde O-methyloxime involves its interaction with specific molecular targets. For instance, in biological systems, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the regeneration of active acetylcholinesterase .

Comparison with Similar Compounds

Isonicotinaldehyde Oxime

  • Structure : Differs by lacking the O-methyl group (—CH=N—OH instead of —CH=N—O—CH₃).
  • Properties : Increased polarity due to the hydroxyl group, leading to higher water solubility but lower membrane permeability compared to the O-methyl derivative .
  • Applications : Primarily used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

Thiosemicarbazone Derivatives

  • Example : Isonicotinaldehyde 4-(p-Chlorophenyl) Thiosemicarbazone (Evidenced in ).
  • Structure : Replaces the oxime group with a thiosemicarbazone moiety (—CH=N—NH—C(=S)—NH—Ar).
  • Properties: Known for metal-chelation capabilities, which are exploited in antimicrobial and anticancer research. Unlike O-methyloxime, thiosemicarbazones exhibit stronger interactions with transition metals like iron and copper .

Piperazinyl-Substituted Derivatives

  • Example : 2-(4-Methylpiperazin-1-yl)Isonicotinaldehyde (Evidenced in ).
  • Structure : Features a piperazinyl group at the 2-position of the pyridine ring.

Functional Analogues

Pyrrolidinone O-Methyloxime Derivatives

  • Example : (3Z5S)-5-(Hydroxymethyl)-1-[(2-methyl-11-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime (Evidenced in ).
  • Structure: A non-pyridine oxime with a pyrrolidinone core.
  • Applications : Used as an oxytocin antagonist in fertility treatments. While structurally distinct from this compound, both share the O-methyloxime group, which may confer similar metabolic resistance .

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight Key Functional Group Notable Applications
This compound C₇H₈N₂O 136.15 (estimated) O-methyloxime (—CH=N—O—CH₃) Pharmaceutical intermediates, ligand synthesis
Isonicotinaldehyde Oxime C₆H₆N₂O 122.12 Oxime (—CH=N—OH) Coordination chemistry, organic synthesis
Isonicotinaldehyde 4-(p-Chlorophenyl) Thiosemicarbazone C₁₃H₁₂ClN₅S 313.78 Thiosemicarbazone Antimicrobial/anticancer research
2-(4-Methylpiperazin-1-yl)Isonicotinaldehyde C₁₁H₁₅N₃O 205.26 Piperazinyl group Drug discovery (targeting CNS or receptor-binding)

Biological Activity

Isonicotinaldehyde O-methyloxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an oxime derivative of isonicotinaldehyde, a compound structurally related to nicotinic acid. Oximes are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of the methoxy group in this compound enhances its pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In a study evaluating several oxime compounds, this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and HL-60 (leukemia) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A5495.4Induction of apoptosis
HT-10805.9Cell cycle arrest at G0/G1 phase
HL-609.2Inhibition of FLT3 kinase activity

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at the G0/G1 phase, thereby preventing cancer cell proliferation.
  • Enzyme Inhibition : this compound inhibits specific kinases such as FLT3, which is often mutated in leukemia, thus contributing to its anticancer efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on A549 Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • HT-1080 Fibrosarcoma Model : Animal models treated with this compound showed reduced tumor growth and enhanced survival rates compared to control groups.
  • Leukemia Treatment : The compound's ability to inhibit FLT3 kinase was particularly noted in studies involving MV4-11 cells, where it induced cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Isonicotinaldehyde O-methyloxime?

  • Answer : The synthesis typically involves reacting isonicotinaldehyde with methoxime under basic conditions. Key parameters include:

  • Base selection : Sodium hydroxide or potassium hydroxide (0.1–0.5 M) to deprotonate the hydroxylamine intermediate .
  • Reaction time : 12–24 hours at room temperature for oxime formation, followed by O-methylation using methyl iodide or dimethyl sulfate .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) enhance nucleophilic attack, while inert atmospheres prevent oxidation .
  • Yield improvement : Purification via column chromatography (e.g., 20% ethyl acetate/hexane) achieves >90% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Answer : A combination of techniques is critical:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm oxime proton resonance (δ 8.2–8.5 ppm) and methyl group integration (δ 3.7–3.9 ppm) .
  • IR spectroscopy : Strong C=N stretch (~1640 cm1^{-1}) and N–O vibration (~930 cm1^{-1}) validate oxime functionalization .
  • Gas chromatography (GC) : Derivatization as O-methyloxime acetates improves volatility for monosaccharide analysis, with retention indices calibrated against standards .

Q. How does the oxime group influence reactivity in heterocyclic systems?

  • Answer : The oxime group acts as a directing group in cyclization reactions. For example:

  • Dihydropyrimidine synthesis : this compound reacts with S-benzylisothiourea to form 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines. Electron-withdrawing substituents on the aldehyde enhance electrophilicity, increasing yields to >85% .
  • Steric effects : The O-methyl group reduces steric hindrance compared to bulkier oxime derivatives, facilitating nucleophilic substitutions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

  • Answer : Regioselectivity is influenced by:

  • Catalyst design : Transition metals (e.g., Pd) with bulky ligands (e.g., XPhos) favor coupling at the pyridine nitrogen over the oxime oxygen .
  • Substrate activation : Pre-activation via halogenation (e.g., bromine at the 4-position of pyridine) directs Suzuki-Miyaura couplings to specific sites .
  • Electronic effects : Electron-deficient pyridine rings enhance reactivity toward nucleophilic aromatic substitution .

Q. How stable is this compound under oxidative or acidic conditions?

  • Answer : Stability varies significantly:

  • Oxidative degradation : Heating in ethanol/acetic anhydride (80°C) leads to partial decomposition, with yields dropping to 37% after 4 hours due to imine bond cleavage .
  • Acidic hydrolysis : Exposure to HCl (1 M) at 60°C hydrolyzes the oxime to regenerate isonicotinaldehyde within 2 hours, confirmed by LC-MS .
  • Storage recommendations : Store under nitrogen at –20°C to minimize oxidation .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Answer : Key challenges include:

  • Isomer separation : Syn/anti oxime isomers require chiral columns (e.g., Chiralpak IA) or derivatization with enantiopure reagents for resolution .
  • Matrix interference : Biological samples (e.g., plasma) necessitate solid-phase extraction (C18 cartridges) prior to GC-MS analysis .
  • Sensitivity limits : Derivatization with pentafluoropropionic anhydride improves detection limits to 0.1 ng/mL in mass spectrometry .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies often stem from:

  • Structural variability : Minor substituent changes (e.g., halogenation at the pyridine ring) alter bioactivity. Compare EC50_{50} values across derivatives using standardized assays (e.g., MIC for antimicrobial activity) .
  • Assay conditions : Varying pH or serum content in cell culture media affects compound stability. Validate results under consistent conditions (e.g., RPMI-1640 with 10% FBS) .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Docking parameters : Grid boxes centered on the active site (e.g., cytochrome P450) with 20 Å dimensions .
  • Binding energy validation : Compare calculated ΔG values (±1.5 kcal/mol) with experimental IC50_{50} data .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Answer : Follow best practices:

  • Detailed documentation : Report exact molar ratios, solvent grades, and purification steps (e.g., Rf_f values in TLC) .
  • Batch consistency : Use calibrated equipment (e.g., pH meters) and validate purity via orthogonal methods (HPLC + NMR) .

Methodological Recommendations

  • Data contradiction analysis : Use principal component analysis (PCA) to cluster divergent results by experimental variables (e.g., temperature, catalyst) .
  • Advanced synthesis : Explore flow chemistry for continuous O-methyloxime production, reducing side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Isonicotinaldehyde O-methyloxime
Reactant of Route 2
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Isonicotinaldehyde O-methyloxime

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